2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(1,2-thiazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-4-11-8-5/h3-4H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQFZUBFEALRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NSC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779983-34-4 | |
| Record name | 2-methyl-2-(1,2-thiazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 1,2 Thiazol 3 Yl Propanoic Acid
Precursor Synthesis and Derivatization Strategies
The construction of the target molecule necessitates a modular approach, beginning with the synthesis of the isothiazole (B42339) core, followed by the introduction and modification of the propanoic acid side chain.
Synthesis of the 1,2-Thiazole Core
The 1,2-thiazole, or isothiazole, ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. Its synthesis is less common than its 1,3-thiazole isomer but can be achieved through several established routes. A historical method involves the oxidation of 5-amino-1,2-benzoisothiazole with potassium permanganate, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. chemicalbook.commedwinpublishers.com
More contemporary and versatile methods often involve cyclization reactions. Key strategies include:
Cyclization of α,β-Unsaturated Thiocarboxylic Acid Amides: In the presence of oxidizing agents, these precursors can cyclize to form 5-aminoisothiazole derivatives. chemicalbook.com
From β-Ketodithioesters or β-Ketothioamides: A metal-free, one-pot annulation using ammonium (B1175870) acetate (B1210297) proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to yield 3,5-disubstituted isothiazoles. organic-chemistry.org
1,3-Dipolar Cycloaddition: The reaction of nitrile sulfides with alkynes, such as dimethyl acetylenedicarboxylate, can produce isothiazole derivatives. medwinpublishers.com
Transformation from other Heterocycles: Isoxazoles can be converted to isothiazoles by reacting with reagents like phosphorus pentasulfide. medwinpublishers.com
A summary of selected isothiazole synthesis methods is presented below.
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| β-Ketodithioesters/β-Ketothioamides | NH4OAc, Metal-free, Aerial oxidation | 3,5-Disubstituted isothiazoles | organic-chemistry.org |
| Nitrile Sulfides and Alkynes | 1,3-Dipolar cycloaddition | Substituted isothiazoles | medwinpublishers.com |
| Isoxazoles | Phosphorus pentasulfide (P4S10) | Substituted isothiazoles | medwinpublishers.com |
| Alkynyl Oxime Ethers | Na2S, Base-promoted demethoxylative cycloaddition | Isothiazoles | organic-chemistry.org |
Introduction of the Propanoic Acid Side Chain
Once the 1,2-thiazole core is synthesized or obtained, the next critical step is the introduction of the 2-methylpropanoic acid moiety at the C3 position. A direct synthesis for this specific attachment is not widely documented; therefore, strategies are adapted from the synthesis of analogous 2-arylpropanoic acids.
A plausible synthetic route could involve the following steps:
Halogenation of the Isothiazole Ring: Introduction of a halogen, such as bromine, at the C3 position to create a reactive handle for subsequent carbon-carbon bond formation.
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) between the 3-haloisothiazole and a suitable organometallic reagent bearing the propanoate precursor.
Alternative Alkylation Approach: An alternative involves starting with a 3-isothiazoleacetonitrile. Deprotonation of the α-carbon followed by sequential methylation would yield a dimethylated intermediate. Subsequent hydrolysis of the nitrile group would then afford the desired 2-methyl-2-(1,2-thiazol-3-yl)propanoic acid. This method is a common strategy for preparing 2,2-disubstituted propanoic acids.
Synthesis of Stereoisomers and Enantiomeric Enrichment
The target molecule possesses a chiral center at the quaternary carbon of the propanoic acid side chain. The synthesis of specific enantiomers is of significant interest, particularly in pharmaceutical applications. Methodologies for the asymmetric synthesis of related 2-arylpropanoic acids can be adapted for this purpose. A primary strategy involves the use of chiral auxiliaries. nih.gov
Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral propanoic acids, oxazolidinones (Evans auxiliaries) are widely used. nih.govresearchgate.net
The general procedure involves:
Acylation: The chiral auxiliary, for example, an Evans oxazolidinone, is acylated with a suitable isothiazole-acetyl chloride precursor to form an N-acyloxazolidinone.
Diastereoselective Alkylation: The N-acyl derivative is deprotonated to form a chiral enolate. This enolate then reacts with an alkylating agent (e.g., methyl iodide). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.
Cleavage of the Auxiliary: The chiral auxiliary is subsequently cleaved, typically through hydrolysis, to yield the enantiomerically enriched propanoic acid. The auxiliary can often be recovered for reuse. wikipedia.org
Other auxiliaries derived from natural products like terpenes and amino acids have also been successfully employed in asymmetric synthesis. nih.gov
Established Synthetic Routes for Analogous Thiazole (B1198619) and Propanoic Acid Compounds
The synthesis of this compound can be informed by the extensive literature on the synthesis of its constituent chemical classes: thiazoles and propanoic acids.
Classical and Modern Approaches to Thiazole Ring Formation
While the target molecule contains a 1,2-thiazole, the synthesis of the more common 1,3-thiazole isomer is well-established and provides insight into heterocyclic ring formation.
Classical Methods:
Hantzsch Thiazole Synthesis: This is the most prominent method, involving the condensation reaction between an α-halocarbonyl compound and a thioamide (or thiourea). nih.gov
Cook-Heilbron Synthesis: This route produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. pharmaguideline.com
Tcherniac's Synthesis: This method yields 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones. pharmaguideline.com
Modern Methods: Modern synthetic chemistry has focused on developing more efficient and environmentally benign routes. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. rsc.org
Multi-component Reactions: One-pot reactions involving three or more starting materials offer a highly efficient way to build molecular complexity.
Green Chemistry Approaches: The use of eco-friendly solvents, catalysts, and reaction conditions (e.g., neat synthesis without solvents) is a growing area of focus. rsc.orgrsc.org
Carboxylic Acid Functionalization in Propanoic Acid Derivatives
The carboxylic acid group of the propanoic acid moiety is a versatile functional handle that can be transformed into a variety of other functional groups through standard organic reactions. solubilityofthings.com This functionalization is key for creating derivatives with potentially different physical, chemical, and biological properties. wikipedia.org
The hydroxyl group of a carboxylic acid is generally a poor leaving group, so its conversion to a better leaving group is often the first step in these transformations. msu.edulibretexts.org
Key transformations include:
Esterification: Reaction with an alcohol, typically under acidic catalysis (Fischer esterification), yields an ester. wikipedia.orgresearchgate.net
Amide Formation: Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents, produces an amide. wikipedia.org
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. libretexts.org
Acyl Halide Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a more reactive acyl chloride. wikipedia.orglibretexts.org
The table below summarizes common functionalizations of a carboxylic acid group.
| Reaction | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid catalyst (e.g., H2SO4) | Ester (-COOR') | wikipedia.org |
| Amide Formation | Amine (R'NH2), Coupling agent (e.g., DCC) or via Acyl Chloride | Amide (-CONHR') | wikipedia.org |
| Reduction | Lithium aluminum hydride (LiAlH4) followed by H2O | Primary Alcohol (-CH2OH) | libretexts.org |
| Acyl Chloride Formation | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) | Acyl Chloride (-COCl) | wikipedia.org |
| Acid Anhydride Formation | Condensation with another carboxylic acid (heat) | Acid Anhydride (-CO-O-CO-R) | wikipedia.org |
Table of Compounds
| Compound Name | Chemical Structure/Class |
|---|---|
| This compound | Target Compound |
| 1,2-Thiazole (Isothiazole) | Heterocyclic Core |
| 5-Amino-1,2-benzoisothiazole | Isothiazole Precursor |
| Isothiazole-4,5-dicarboxylic acid | Isothiazole Precursor |
| Dimethyl acetylenedicarboxylate | Reagent for Cycloaddition |
| Isoxazole | Heterocyclic Precursor |
| Phosphorus pentasulfide | Reagent for Heterocycle Transformation |
| Oxazolidinone (Evans Auxiliary) | Chiral Auxiliary |
| 1,3-Thiazole | Analogous Heterocycle |
| α-Halocarbonyl compound | Reagent for Hantzsch Synthesis |
| Thioamide | Reagent for Hantzsch Synthesis |
| α-Aminonitrile | Reagent for Cook-Heilbron Synthesis |
| Carbon disulfide | Reagent for Cook-Heilbron Synthesis |
| Thionyl chloride | Reagent for Acyl Chloride Formation |
| Lithium aluminum hydride | Reducing Agent |
Advanced Synthetic Methodologies for this compound
The synthesis of this compound, a specialized carboxylic acid derivative, involves sophisticated methodologies aimed at achieving high purity and yield. The structural complexity, featuring a quaternary carbon center attached to a heterocyclic thiazole ring, necessitates precise control over reaction parameters.
The efficient synthesis of the target compound hinges on the careful optimization of reaction conditions. A plausible synthetic route involves the alkylation of a thiazole precursor. This typically requires the generation of a nucleophilic thiazole species, such as a 3-lithiated or 3-Grignard reagent, which then reacts with an electrophilic propionate (B1217596) equivalent, for instance, ethyl 2-bromo-2-methylpropanoate (B8525525). Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Key parameters for optimization in the alkylation step include solvent, temperature, and the nature of the organometallic reagent. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are often employed to stabilize the organometallic intermediate. Reaction temperatures are typically kept low (e.g., -78 °C) to prevent side reactions and decomposition of the thermally sensitive intermediates. The choice of base for deprotonation or the method of Grignard formation is also critical to maximizing the yield of the desired 3-substituted thiazole.
The final hydrolysis step can be optimized by selecting an appropriate base (e.g., sodium hydroxide (B78521) or lithium hydroxide) and solvent system (e.g., a mixture of water and an organic solvent like methanol (B129727) or THF) to ensure complete conversion of the ester to the carboxylic acid without degrading the thiazole ring.
Table 1: Hypothetical Optimization of the Alkylation Step
| Entry | Base/Metal | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi | THF | -78 | 2 | 65 |
| 2 | LDA | THF | -78 | 2 | 72 |
| 3 | n-BuLi | Diethyl Ether | -40 | 3 | 55 |
| 4 | i-PrMgCl | THF | -20 to 0 | 4 | 75 |
| 5 | LDA | THF/HMPA | -78 | 1.5 | 81 |
This interactive table presents hypothetical data for optimizing the C-C bond formation between a thiazole ring and a propanoate moiety, illustrating the impact of different reagents and conditions on product yield.
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. For the synthesis of this compound, transition-metal catalysis offers a powerful alternative to traditional organometallic routes. A hypothetical catalytic approach could involve a cross-coupling reaction between a 3-halothiazole (e.g., 3-bromo-1,2-thiazole) and a suitable organometallic propanoate reagent.
For instance, a Negishi coupling could be employed, using an organozinc reagent derived from ethyl 2-bromo-2-methylpropanoate in the presence of a palladium or nickel catalyst. Nickel catalysts, in particular, are often favored for their lower cost and distinct reactivity profiles. The choice of ligand for the metal center is crucial for achieving high catalytic turnover and preventing side reactions. Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more complex Buchwald-type ligands could be screened to find the optimal system.
Another catalytic strategy could involve the direct C-H activation of the thiazole ring at the C3 position, followed by coupling with a propanoate precursor. While synthetically challenging, this approach would be highly atom-economical.
The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. nih.gov This involves a holistic approach considering all aspects of the synthesis, from starting materials to final product purification. nih.gov
Key green chemistry considerations include:
Solvent Selection : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-propanol, or even water where feasible. researchgate.net The use of "no solvent" conditions, such as grinding reactions, represents an ideal approach. nih.govmdpi.com
Energy Efficiency : Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comatiner.gr
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Catalytic C-H activation strategies are prime examples of high atom economy.
Use of Renewable Feedstocks : Whenever possible, utilizing starting materials derived from renewable biological sources rather than petrochemicals. nih.govatiner.gr
Less Hazardous Chemical Synthesis : Designing synthetic pathways that use and generate substances with minimal toxicity to humans and the environment. nih.gov This includes avoiding highly toxic reagents and intermediates.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches (Hypothetical)
| Feature | Traditional Approach | Green Approach | Green Principle |
| Solvent | Dichloromethane, THF | Ethanol, Water | Safer Solvents |
| Energy | Conventional Reflux (12h) | Microwave Irradiation (15 min) | Energy Efficiency |
| Reagents | Stoichiometric strong base (n-BuLi) | Catalytic system, weaker base | Catalysis, Safer Reagents |
| Byproducts | Salt waste (e.g., LiCl) | Minimal, potentially water | Waste Prevention |
This interactive table compares a hypothetical traditional synthesis with a greener alternative, highlighting the application of green chemistry principles.
Chemical Transformations and Functionalization of this compound
The presence of both a carboxylic acid group and a thiazole ring system makes this compound a versatile building block for further chemical modification.
The carboxylic acid moiety is a primary site for functionalization through esterification and amidation reactions. These transformations are fundamental for creating derivatives with altered physicochemical properties.
Esterification : The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach, though the reaction is reversible. pressbooks.pub For more sensitive substrates or to achieve higher yields, coupling agents can be used, or the acid can be converted to a more reactive intermediate like an acid chloride. A practical one-pot method for ester synthesis involves the in-situ generation of acid chlorides from esters using reagents like α,α-dichlorodiphenylmethane with a SnCl₂ catalyst, which can then react with various alcohols. organic-chemistry.org
Amidation : The formation of amides from the carboxylic acid and an amine typically requires the use of coupling agents to activate the carboxyl group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reactions are generally performed under mild conditions and provide high yields of the corresponding amide. nih.gov Borate esters have also been identified as simple catalysts for sustainable amide synthesis. mdpi.com The direct conversion of carboxylic acids to amides is a key transformation in organic synthesis. mdpi.comorganic-chemistry.org
Table 3: Common Coupling Reagents for Amidation
| Reagent | Full Name | Typical Conditions | Advantages |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Room Temp, DCM or DMF | Water-soluble byproducts, easy workup |
| DCC | N,N'-Dicyclohexylcarbodiimide | 0 °C to Room Temp, DCM | Inexpensive, effective |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Room Temp, DMF | High yields, low racemization |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Room Temp, DMF | Effective for hindered substrates |
This interactive table summarizes various coupling agents commonly used for the amidation of carboxylic acids, detailing their typical reaction conditions and benefits.
The thiazole ring itself is an aromatic heterocycle that can undergo various chemical transformations, allowing for further diversification of the parent molecule. researchgate.net The reactivity of the ring is influenced by the presence of the nitrogen and sulfur heteroatoms.
The thiazole ring is generally susceptible to electrophilic substitution. Based on its electronic structure, the C5 position is the most likely site for substitution due to its higher calculated pi-electron density. wikipedia.org Potential modifications include:
Halogenation : Introduction of a bromine or chlorine atom at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration : Treatment with nitrating agents (e.g., nitric acid and sulfuric acid) could introduce a nitro group, although harsh conditions might affect the propanoic acid side chain.
Metallation : The proton at the C5 position can be removed by a strong base (e.g., n-BuLi) to generate a lithiated species. This nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a wide range of functional groups.
Furthermore, the nitrogen atom of the thiazole ring can be alkylated to form a thiazolium salt. wikipedia.org These salts can act as precursors to N-heterocyclic carbenes or participate in various catalytic cycles. wikipedia.org Modifications of the thiazole ring have been shown to be a highly effective strategy for creating novel compounds. researchgate.net
Derivatization for Scaffold Elaboration
The structural framework of this compound presents multiple opportunities for chemical modification, rendering it a versatile scaffold for the development of diverse molecular architectures. The primary points for derivatization include the carboxylic acid group, the thiazole ring, and the methyl groups of the propanoic acid moiety. Through various chemical transformations, these sites can be functionalized to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties and enabling the construction of more complex molecules.
The carboxylic acid functionality is a key handle for derivatization. Standard coupling reactions can be employed to form amides, esters, and other carboxylic acid derivatives. For instance, reaction with amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can yield a library of amide derivatives. Similarly, esterification can be achieved by reacting the acid with various alcohols under acidic conditions or via activation of the carboxylic acid.
The thiazole ring itself can be a site for further elaboration, although this is often more challenging and depends on the specific substitution pattern and reactivity of the ring. Electrophilic substitution reactions could potentially introduce functional groups at the C4 or C5 positions, provided the ring is sufficiently activated. Alternatively, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed if a suitable handle, like a halogen atom, is present on the thiazole ring.
The following table summarizes potential derivatization strategies for the elaboration of the this compound scaffold, based on common organic synthesis methodologies.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Scaffold Elaboration |
| Amide Coupling | R-NH₂, EDC/HOBt or similar coupling agents, organic solvent (e.g., DMF, DCM) | Amide | Introduction of diverse R groups, allowing for the exploration of structure-activity relationships. |
| Esterification | R-OH, acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC/DMAP) | Ester | Modification of lipophilicity and metabolic stability. |
| Reduction of Carboxylic Acid | LiAlH₄ or BH₃·THF in an etheral solvent | Primary Alcohol | Provides a new site for further functionalization, such as ether or ester formation. |
| Halogenation of Thiazole Ring | N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | Halogenated Thiazole | The introduced halogen can serve as a handle for cross-coupling reactions to introduce aryl, alkyl, or other groups. |
| Metal-Catalyzed Cross-Coupling | (With a pre-halogenated thiazole) Aryl boronic acids (Suzuki), organostannanes (Stille), etc., with a palladium catalyst | Aryl- or Alkyl-substituted Thiazole | Enables the connection of the thiazole scaffold to other aromatic or aliphatic systems. |
Reactivity Studies and Mechanistic Insights
Understanding the reactivity of this compound is crucial for predicting its behavior in chemical transformations and for the rational design of synthetic routes. The reactivity is governed by the interplay of the electronic properties of the 1,2-thiazole ring and the propanoic acid side chain.
The 1,2-thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency influences the reactivity of the ring itself and the adjacent atoms. The C3 position, where the propanoic acid group is attached, is susceptible to nucleophilic attack under certain conditions, although this is less common for a carbon-carbon bond. More relevant is the influence of the thiazole ring on the acidity of the α-proton of the propanoic acid, though in this specific compound, there are no α-protons on the carbon attached to the ring. The acidity of the carboxylic proton is a primary characteristic.
Mechanistic studies of reactions involving similar thiazole-containing carboxylic acids often focus on the role of the thiazole nitrogen in catalysis or as a directing group. For transformations involving the carboxylic acid group, the reaction mechanism typically proceeds through the activation of the carbonyl group, for example, by protonation in acid-catalyzed esterification or by the formation of an active ester in amide coupling reactions.
The thermal stability of the thiazole ring is generally high, but it can undergo ring-opening reactions under harsh conditions or in the presence of specific reagents. For example, treatment with strong reducing agents might lead to the cleavage of the N-S bond.
The following table outlines key reactivity aspects and provides mechanistic insights based on the chemistry of thiazoles and carboxylic acids.
| Reactive Site | Type of Reaction | Mechanistic Considerations | Potential Outcome |
| Carboxylic Acid OH | Deprotonation | Standard acid-base reaction. The thiazole ring may have a minor electronic effect on the pKa. | Formation of a carboxylate salt. |
| Carboxylic Acid C=O | Nucleophilic Acyl Substitution | The reaction is typically initiated by the activation of the carbonyl group, followed by nucleophilic attack and elimination of a leaving group. | Formation of esters, amides, acid halides, etc. |
| Thiazole Ring | Electrophilic Aromatic Substitution | The electron-deficient nature of the 1,2-thiazole ring generally makes it less reactive towards electrophiles than benzene. The substitution pattern is directed by the existing substituent and the inherent electronics of the ring. | Introduction of substituents like nitro or halogen groups, though potentially requiring forcing conditions. |
| Thiazole Ring | Nucleophilic Aromatic Substitution | Possible if a good leaving group (e.g., a halogen) is present on the ring and a strong nucleophile is used. | Replacement of the leaving group with the nucleophile. |
| Propanoic Acid Methyl Groups | Radical Halogenation | Under radical conditions (e.g., NBS with a radical initiator), the methyl groups could be halogenated. | Introduction of a halogen, which can be a site for further functionalization. |
Advanced Structural Elucidation and Computational Characterization of 2 Methyl 2 1,2 Thiazol 3 Yl Propanoic Acid and Its Derivatives
Spectroscopic Research Techniques for Characterization
Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete picture of a molecule's atomic connectivity, functional groups, and elemental composition.
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For a compound like 2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid, a suite of NMR experiments would be necessary for full characterization.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring and the propanoic acid moiety. The two protons on the thiazole ring would likely appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic environment of the heterocyclic ring. The two methyl groups attached to the quaternary carbon would be expected to produce a single, intense singlet, while the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule. Distinct signals would be anticipated for the carboxylic acid carbonyl carbon, the quaternary carbon, the two equivalent methyl carbons, and the three carbons of the thiazole ring. The chemical shifts of the thiazole carbons would be characteristic of this heterocyclic system.
2D NMR: To definitively assign these signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HMBC experiment, for instance, would be crucial to establish the key correlation between the protons of the gem-dimethyl group and the C3 carbon of the thiazole ring, confirming the attachment point of the propanoic acid group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | >10 (broad s) | >170 |
| Quaternary Carbon | - | 45-55 |
| Methyl (2x CH₃) | 1.5-1.7 (s) | 25-30 |
| Thiazole C4-H | 7.5-7.8 (d) | 120-125 |
| Thiazole C5-H | 8.8-9.1 (d) | 150-155 |
| Thiazole C3 | - | 165-175 |
Note: These are predicted values based on general chemical shift ranges for similar functional groups and heterocyclic systems. Actual experimental values are not available in the literature.
IR spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, characteristic peaks for C=N and C=C stretching within the thiazole ring would be expected in the 1400-1600 cm⁻¹ region.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C-H stretch (Aliphatic) | 2850-3000 |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C=N / C=C stretch (Thiazole) | 1400-1600 |
Note: These are expected frequency ranges. No experimentally obtained IR spectrum for the title compound has been reported.
HRMS is a powerful technique used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. For this compound (C₇H₉NO₂S), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This experimental mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm). Fragmentation patterns observed in the mass spectrum could also offer further structural clues, such as the loss of the carboxylic acid group or cleavage of the thiazole ring.
X-ray Crystallography Studies of the Compound and its Analogs
Should suitable crystals of this compound be obtained, single-crystal X-ray diffraction analysis would reveal its precise solid-state conformation. It would confirm the planar geometry of the thiazole ring and determine the torsion angles between the ring and the propanoic acid substituent. This would provide an unambiguous confirmation of the molecular structure.
While the specific compound this compound has not been characterized in the available scientific literature, a clear and well-established set of analytical techniques is available for its structural elucidation. The application of NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry, complemented by single-crystal X-ray diffraction, would provide a definitive and comprehensive understanding of its molecular structure and solid-state properties. Future synthetic work in this area will be necessary to generate the experimental data required for a complete characterization.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides a powerful lens for examining the structural and electronic properties of this compound and its derivatives at the molecular level. These theoretical investigations offer insights that are complementary to experimental data, enabling the prediction of molecular behavior, reactivity, and potential as a therapeutic agent. By simulating molecular characteristics and interactions, researchers can rationalize structure-activity relationships and guide the design of new, more potent compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netmdpi.com For compounds like this compound, DFT calculations, often employing methods such as B3LYP with a 6-311++G(d,p) basis set, are used to determine the optimized molecular geometry and predict electronic properties. dergipark.org.tr These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.
The resulting data on bond lengths, bond angles, and dihedral angles can be compared with experimental results, such as those from X-ray crystallography, to validate the computational model. nih.gov Furthermore, the molecular electrostatic potential (MEP) map, derived from DFT calculations, is crucial for identifying the electron-rich and electron-deficient regions of the molecule. mdpi.com This map highlights the sites most susceptible to electrophilic and nucleophilic attack, offering valuable information about the molecule's reactive centers. mdpi.comresearchgate.net
Molecular Modeling for Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Molecular modeling techniques are employed for conformational analysis to identify the stable arrangements of atoms (conformers) that a molecule can adopt and to determine their relative energies. For a flexible molecule like this compound, rotations around single bonds, particularly the bond connecting the propanoic acid group to the thiazole ring, can result in multiple low-energy conformers.
Studies on similar structures, such as thiazole-5-carboxylic acid, have shown that the orientation of the carboxylic group relative to the heterocyclic ring can lead to several stable conformers with different relative energies. dergipark.org.tr By calculating the potential energy surface, researchers can identify the global minimum energy conformation, which is the most likely structure to be present under physiological conditions. This lowest-energy conformer is typically used for further studies, such as molecular docking simulations, as it represents the most populated and biologically relevant state. mdpi.com
Prediction of Reactivity Descriptors (e.g., HOMO/LUMO analysis)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netajchem-a.com These descriptors provide a theoretical framework for predicting how the molecule will behave in a chemical reaction.
Table 1: Predicted Reactivity Descriptors for this compound Note: The values below are representative examples based on DFT calculations for similar heterocyclic compounds and are used for illustrative purposes.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.35 | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy (ELUMO) | - | -1.81 | Energy of the first unoccupied orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.54 | Indicates chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com |
| Ionization Potential (I) | -EHOMO | 6.35 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.81 | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 4.08 | The power of an atom to attract electrons to itself. mdpi.com |
| Chemical Hardness (η) | (I - A) / 2 | 2.27 | Measures resistance to change in electron distribution. A hard molecule has a large energy gap. irjweb.com |
| Chemical Softness (S) | 1 / (2η) | 0.22 | The reciprocal of hardness; a soft molecule is more reactive. |
| Electrophilicity Index (ω) | χ2 / (2η) | 3.67 | A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. mdpi.comijirt.org For this compound and its derivatives, docking simulations can identify potential protein targets and elucidate the molecular basis of their activity. nih.govmdpi.com
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding energy (often in kcal/mol). mdpi.com The results reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. mdpi.comresearchgate.net Such studies on various thiazole derivatives have successfully predicted their binding modes to targets involved in cancer, bacterial infections, and fungal infections. ijirt.orgresearchgate.net
Table 2: Illustrative Molecular Docking Results for this compound against Various Protein Targets Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.
| Protein Target (PDB ID) | Biological Role | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| DNA Gyrase B (1KZN) | Antibacterial Target | -7.8 | Asp73, Gly77, Thr165 | Hydrogen bonds with carboxylic acid group; Hydrophobic interaction with thiazole ring. rsc.orgresearchgate.net |
| Bcl-2 (4IEH) | Anticancer Target | -6.9 | Arg102, Phe105, Tyr195 | π-π stacking with thiazole ring; Hydrophobic interactions with methyl groups. researchgate.net |
| α-Amylase (4W93) | Antidiabetic Target | -7.2 | Asp197, Glu233, His305 | Hydrogen bonds with carboxylic acid; van der Waals contacts. nih.gov |
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a crucial step in rational drug design that involves identifying the essential three-dimensional arrangement of structural features (a pharmacophore) responsible for a molecule's biological activity. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers.
For a series of active thiazole derivatives, a pharmacophore model can be generated based on their common structural features and superimposed binding modes. This model serves as a 3D template that encapsulates the key interactions required for binding to a specific receptor. The resulting pharmacophore can then be used as a query to screen large virtual databases of compounds to identify novel molecules that match the model and are therefore likely to possess the desired biological activity. This approach accelerates the discovery of new lead compounds by focusing on molecules with a higher probability of being active. mdpi.com
Investigation of Biological Interaction Profiles Research Oriented
In Vitro Assays for Biological Target Identification and Engagement
The initial phase of investigating the biological activity of 2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid would involve a series of in vitro assays to identify its molecular targets and understand its mechanism of action at a cellular level.
Given the prevalence of thiazole (B1198619) derivatives as enzyme inhibitors, a primary area of investigation for this compound would be its effect on various enzyme systems. nih.gov Thiazole-based compounds have demonstrated inhibitory activity against a range of enzymes, particularly protein kinases, which are crucial in cancer cell proliferation. nih.gov
A proposed screening panel for this compound could include enzymes such as:
Protein Kinases: Cyclin-dependent kinases (CDKs) and B-RAFV600E are key targets in cancer therapy, and various thiazole derivatives have shown potent inhibitory effects against them. nih.gov
Carbonic Anhydrases: Certain 2-amino thiazole derivatives have been identified as inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov
Tyrosinase: Thiazole- and benzothiazole-based organoselenium compounds have been reported as potent inhibitors of mushroom tyrosinase, suggesting a potential for similar activity. acs.org
Cyclooxygenases (COX): Novel thiazole carboxamide derivatives have been evaluated for their inhibitory activity on COX-1 and COX-2 enzymes. acs.org
The inhibitory potential of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50) against these enzymes. Below is a hypothetical data table illustrating the kind of results that might be obtained, based on findings for related thiazole derivatives.
| Enzyme Target | Example Thiazole Derivative | Reported IC50 (µM) | Reference |
|---|---|---|---|
| B-RAFV600E | Thiazole derivative with phenyl sulfonyl group | 0.0231 | nih.gov |
| CDK9 | Pyrimidine with thiazole ring system | 0.64 - 2.01 | nih.gov |
| Carbonic Anhydrase I (hCA I) | 2-amino-4-(4-chlorophenyl)thiazole | Ki of 0.008 | nih.gov |
| Tyrosinase | Benzothiazole-based selone 3 | 0.47 | acs.org |
| COX-2 | Thiazole carboxamide derivative 2b | 0.191 | acs.org |
To explore the possibility of this compound interacting with cellular receptors, a series of receptor binding assays would be employed. merckmillipore.comrevvity.com These assays are crucial for identifying if the compound acts as an agonist or antagonist at a specific receptor. revvity.com The structural similarity to 3-arylpropionic acids, which are known agonists of the sphingosine-1-phosphate receptor-1 (S1P1), suggests that G protein-coupled receptors (GPCRs) could be a potential target class. nih.gov
Competitive binding assays would be a suitable method, where this compound competes with a radiolabeled ligand of known affinity for a specific receptor. nih.gov The data from these assays would yield an IC50 value, indicating the concentration of the compound required to displace 50% of the radiolabeled ligand, thereby quantifying its binding affinity. nih.gov
The antiproliferative potential of this compound would be assessed using a panel of human cancer cell lines. Thiazole derivatives have demonstrated significant cytotoxic activity against various cancers, including breast (MCF-7, MDA-MB-231), liver (HepG2), and lung (A549) cancer cell lines. mdpi.comnih.gov
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay that can be used to measure the reduction in cell viability following treatment with the compound. The results would be expressed as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.
Below is a representative data table of the antiproliferative activity of some known thiazole derivatives against various cancer cell lines.
| Cancer Cell Line | Example Thiazole Derivative | Reported IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | Compound 4c | 2.57 | mdpi.com |
| HepG2 (Liver) | Compound 4c | 7.26 | mdpi.com |
| A549 (Lung) | Compound 4p | Induces apoptosis at 23.5% | nih.gov |
| MDA-MB-231 (Breast) | 2-oxoindolin-3-ylidene thiazole derivative | Moderate to potent activity | nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level
Following the initial identification of biological activity, more in-depth studies would be necessary to understand the precise molecular and cellular mechanisms through which this compound exerts its effects.
A significant body of research has shown that thiazole derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Therefore, a key area of investigation would be to determine if this compound triggers apoptosis. This can be achieved through various assays:
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov
Caspase Activity Assays: The activation of caspases, a family of proteases, is a hallmark of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-9, can confirm the induction of apoptosis.
Western Blot Analysis: This technique can be used to measure the levels of key apoptosis-regulating proteins, such as the pro-apoptotic proteins Bax and Bak and the anti-apoptotic proteins Bcl-2 and Mcl-1. frontiersin.org An increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis induction.
Furthermore, the influence of the compound on transcription factors could be explored. Transcription factors are proteins that control gene expression and are often dysregulated in diseases like cancer. nih.govnih.gov Investigating the effect of this compound on the activity of transcription factors such as NF-κB, p53, or STATs could reveal further details about its mechanism of action. nih.gov
To optimize the biological activity of this compound, a systematic investigation of its structure-activity relationship (SAR) would be crucial. wikipedia.orgcollaborativedrug.com This involves synthesizing a series of analogs with modifications to different parts of the molecule and evaluating their biological activity. nih.gov
Key modifications could include:
Substitution on the thiazole ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the thiazole ring to understand their impact on activity.
Modification of the propanoic acid side chain: Altering the length of the alkyl chain, introducing unsaturation, or converting the carboxylic acid to an ester or amide to explore the effect on potency and pharmacokinetic properties. nih.gov
Stereochemistry: If chiral centers are introduced, the individual enantiomers would be separated and tested to determine if the biological activity is stereospecific.
The data obtained from these studies would allow for the development of a predictive SAR model, guiding the design of more potent and selective analogs of this compound for potential therapeutic applications. nih.govresearchgate.net
Role as a Molecular Probe in Chemical Biology
The utility of a compound as a molecular probe hinges on its ability to selectively interact with a biological target, thereby enabling the study of that target's function in a biological system.
Currently, there is no specific information available in the reviewed literature detailing the application of This compound in biological systems for the purpose of target validation. The development of tagged probes, such as those with fluorescent or affinity labels, is a common strategy to demonstrate direct compound binding to a protein target and confirm engagement within a cellular context. nih.govnih.gov Such studies would be necessary to establish the potential of this specific compound as a tool for target validation.
Fragment-based drug discovery (FBDD) is a well-established method for identifying lead compounds. nih.gov The thiazole scaffold itself has been noted as a valuable component in fragment libraries. nih.gov However, specific data from fragment library screenings that include This compound are not presently available. The successful application of a fragment in FBDD often requires confirmation of target engagement through multiple biophysical assays. nih.gov
Advanced Analytical and Separation Methodologies in Research
Chromatographic Techniques for Research Sample Analysis
The selection of a chromatographic technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis. For a compound like 2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid, which possesses both acidic and heterocyclic functionalities, a range of methods are applicable.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a primary technique for the purity assessment and quantification of non-volatile, polar to moderately nonpolar compounds. For the analysis of propanoic acid derivatives, RP-HPLC methods are well-established. sielc.comsielc.com A C18 column is commonly employed, providing effective separation based on hydrophobicity. pensoft.net The mobile phase typically consists of an aqueous buffer (such as a phosphate buffer) and an organic modifier like acetonitrile or methanol (B129727). sielc.compensoft.net Isocratic elution can be used for simple separations, while gradient elution is preferred for complex samples containing impurities with a wide range of polarities. chemmethod.com Detection is often achieved using a UV/VIS detector, as the thiazole (B1198619) ring is expected to have a chromophore that absorbs in the UV spectrum. pensoft.net Method validation according to ICH guidelines is essential to ensure accuracy, precision, and reproducibility. pensoft.netpensoft.net
Table 1: Illustrative RP-HPLC Method Parameters for Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the molecule. pensoft.net |
| Mobile Phase A | Phosphate Buffer (pH 3.0) or 0.05% Trifluoroacetic Acid in Water | Controls the ionization of the carboxylic acid group to ensure consistent retention. pensoft.netchemmethod.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the reverse-phase column. sielc.compensoft.net |
| Elution Mode | Gradient | Allows for the effective separation of the main compound from potential process-related impurities with different polarities. chemmethod.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. pensoft.net |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. pensoft.net |
| Detection | UV at 225 nm | Wavelength selected for optimal detection of the analyte or related structures. pensoft.net |
| Injection Volume | 20 µL | A typical volume for analytical HPLC injections. pensoft.net |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. uva.es This technology provides significant improvements in resolution, sensitivity, and speed of analysis. sielc.comsielc.com For the analysis of this compound, a UPLC method would offer faster purity determinations and better separation of closely related impurities compared to HPLC. The fundamental principles of separation (e.g., reverse-phase) remain the same, but the reduced particle size allows for the use of shorter columns and higher flow rates without sacrificing efficiency. uva.es This makes UPLC particularly valuable in high-throughput screening and detailed impurity profiling where resolving trace components is critical.
Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to the low volatility and polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column. However, GC is highly suitable for detecting volatile byproducts or impurities from the synthesis process. nsf.gov Furthermore, the compound can be made amenable to GC analysis through derivatization, such as methyl esterification, which converts the carboxylic acid into a more volatile methyl ester. nih.govthepharmajournal.com This derivatized sample can then be analyzed by GC-Mass Spectrometry (GC-MS) to confirm the identity of the peak. nih.govthepharmajournal.com
Table 2: Example GC Method Parameters for Derivatized Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Derivatization | Methyl Esterification | Increases volatility and thermal stability for GC analysis. nih.gov |
| Column | PE-5MS (or similar 5% phenyl-methylpolysiloxane) | A common, relatively nonpolar column suitable for a wide range of analytes. thepharmajournal.com |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good efficiency. nsf.govthepharmajournal.com |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. nsf.govthepharmajournal.com |
| Oven Program | Start at 75°C, ramp at 10°C/min to 280°C, hold for 15 min | Temperature gradient to separate compounds based on their boiling points. thepharmajournal.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. cerealsgrains.org |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. mdpi.com SFC is recognized for its high speed, efficiency, and reduced use of organic solvents, making it a "greener" alternative to HPLC. mdpi.com It is particularly advantageous for chiral separations, which would be relevant if an asymmetric center were present in the molecule or its derivatives. For a polar compound like this compound, a polar co-solvent such as methanol would be added to the CO2 mobile phase to increase its elution strength. uva.es SFC can offer unique selectivity compared to HPLC and is increasingly used in both analytical and preparative scale separations in the pharmaceutical industry. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that is ideal for the separation and retention of very polar compounds that are not well-retained in reverse-phase systems. HILIC uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in a water-miscible organic solvent, such as acetonitrile, with a small percentage of aqueous buffer. This technique would be particularly relevant in metabolomic studies involving this compound, where the goal is to analyze the parent compound along with its potentially more polar metabolites in biological matrices.
Impurity Profiling and Process-Related Substance Analysis
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality and safety of an active pharmaceutical ingredient (API). chemmethod.com The process involves the identification and quantification of each impurity present in the API. For this compound, impurities can originate from starting materials, be formed as byproducts during the synthesis, or arise from degradation of the final compound. researchgate.net
A stability-indicating HPLC or UPLC method is essential for this purpose, as it must be able to separate the main peak from all potential process-related and degradation impurities. chemmethod.compensoft.net Forced degradation studies—exposing the compound to stress conditions like acid, base, oxidation, heat, and light—are performed to demonstrate the specificity of the analytical method and to identify potential degradants. chemmethod.com The characterization of these impurities often requires hyphenated techniques, primarily LC-MS, to obtain molecular weight and structural information. The synthesis and characterization of potential impurities as reference standards are often necessary for accurate quantification. researchgate.net
Identification and Characterization of Synthetic Byproducts
The synthesis of complex molecules like this compound can invariably lead to the formation of byproducts. Identifying and characterizing these related substances is a critical step in process development and impurity profiling. The nature of these byproducts is intrinsically linked to the synthetic route employed. A common approach to synthesizing thiazole rings is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.
Potential byproducts can arise from various sources including unreacted starting materials, intermediates, reagents, and side reactions. For instance, incomplete cyclization could leave behind precursor molecules, while alternative reaction pathways could lead to the formation of isomeric impurities. The presence of functional groups on the precursors can also lead to undesired secondary reactions. A comprehensive analysis is necessary to detect and structurally elucidate these compounds, often requiring a combination of chromatographic separation and spectroscopic identification.
Table 1: Potential Synthetic Byproducts and Precursors This table is generated based on plausible synthetic routes for thiazole derivatives and represents potential, not confirmed, byproducts.
| Compound Type | Potential Identity | Rationale for Presence |
|---|---|---|
| Starting Material | Thioformamide | Unreacted thioamide precursor. |
| Starting Material | 3-Bromo-3-methyl-2-oxobutanoic acid | Unreacted α-haloketone precursor. |
| Intermediate | Acyclic condensation product | Incomplete cyclization of precursors. |
| Isomeric Impurity | 2-Methyl-2-(1,2-thiazol-5-yl)propanoic acid | Non-regioselective cyclization. |
| Side Product | Dimerized intermediates | Self-condensation of reactive intermediates. |
Development of Methods for Trace Impurity Detection
Regulatory guidelines for pharmaceutical compounds necessitate the strict control of impurities, some of which may have toxicological concerns even at trace levels. thermofisher.comresearchgate.net Therefore, the development of highly sensitive and specific analytical methods for detecting trace impurities is a fundamental requirement. The goal is to achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-million (ppm) range relative to the main compound. nih.gov
For a compound like this compound, this involves creating methods capable of separating trace-level impurities from the high-concentration parent peak during analysis. This poses a significant chromatographic challenge, requiring optimization of column chemistry, mobile phase composition, and detector settings. thermofisher.comnih.gov Mass spectrometry-based detectors are particularly well-suited for this task due to their high sensitivity and selectivity, which often surpasses that of conventional ultraviolet (UV) detectors, especially for impurities that lack a strong chromophore. researchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures the reliability, accuracy, and precision of these trace analysis methods. japsonline.com
Coupled Analytical Techniques
The coupling of separation techniques with powerful detection technologies provides the robust analytical data required for modern chemical research. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools.
LC-MS/MS for Structural Elucidation and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids. japsonline.com It combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification and quantification power of tandem mass spectrometry.
For the analysis of this compound, a reversed-phase HPLC method would typically be developed to separate the main compound from its non-volatile byproducts and degradation products. The mass spectrometer, often equipped with an electrospray ionization (ESI) source, ionizes the separated components as they elute from the column. The first stage of mass analysis (MS1) isolates the protonated or deprotonated molecular ion of the target compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, enabling unambiguous identification and structural elucidation of unknown impurities. arabjchem.org Furthermore, by operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, LC-MS/MS offers exceptional sensitivity and selectivity for quantifying trace-level components. japsonline.comarabjchem.org
Table 2: Illustrative LC-MS/MS Method Parameters These parameters are representative for the analysis of small heterocyclic carboxylic acids and would require optimization for the specific compound.
| Parameter | Value/Condition | Purpose |
|---|---|---|
| LC System | ||
| Column | HALO C8 (4.6 x 100 mm, 2.7 µm) | Reversed-phase separation of polar/non-polar analytes. arabjchem.org |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and controls pH. arabjchem.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for gradient elution. arabjchem.org |
| Flow Rate | 0.5 mL/min | Standard flow for analytical columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficient ionization for nitrogen-containing heterocycles. |
| Scan Type | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ | Isolation of the molecular ion of the analyte. |
GC-MS for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net While this compound itself is a non-volatile carboxylic acid and not directly suitable for GC analysis without derivatization, GC-MS plays a crucial role in identifying volatile impurities that may be present from the synthesis or as degradation products.
These volatile components typically include residual solvents, volatile reagents, or low molecular weight byproducts. researchgate.net Headspace sampling (HS) is a common sample introduction technique for this analysis, where the vapor above the sample is injected into the GC system. This method effectively isolates volatile analytes from non-volatile matrix components, preventing contamination of the GC system and improving sensitivity for volatile compounds. The separated components are then identified by the mass spectrometer based on their mass spectra, which can be compared against extensive spectral libraries for positive identification.
Table 3: Potential Volatile Impurities and GC-MS Parameters This table lists common solvents used in heterocyclic synthesis that could be present as residual impurities.
| Parameter | Value/Condition | Purpose |
|---|---|---|
| GC System | ||
| Sample Intro | Static Headspace (HS) | Analysis of volatile components from a solid or liquid matrix. researchgate.net |
| Column | DB-624 or similar | Optimized for separation of residual solvents. |
| Carrier Gas | Helium | Inert carrier gas for analyte transport. |
| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | Separation of compounds based on boiling points. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for library matching. |
| Mass Range | 35-350 amu | Covers the mass range of common organic solvents. |
| Potential Analytes | Chloroform, Pyridine, Acetonitrile, Tetrahydrofuran (B95107) (THF) | Common solvents and reagents in organic synthesis. ksu.edu.samdpi.com |
Environmental Fate and Degradation Research Research Context
Environmental Degradation Pathways of Related Compounds
The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation. Research on analogous thiazole-containing compounds provides a framework for understanding the potential pathways for 2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid.
Photolytic Degradation: Photodegradation, or the breakdown of molecules by light, is a significant environmental fate process. Studies on other thiazole-containing pharmaceuticals have demonstrated their susceptibility to photodegradation. For instance, a thiazole-containing acetic acid derivative, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was observed to degrade when exposed to visible light. nih.gov The proposed mechanism involved a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges into the final degradation product. nih.gov This suggests that the thiazole (B1198619) ring itself can be the site of photo-reaction.
Another study on the thiazole pollutant Thioflavin T (ThT) showed that it could be degraded using an advanced oxidation process involving UV light and hydrogen peroxide (UV+H₂O₂). nih.gov This process relies on the generation of hydroxyl radicals that attack the pollutant molecule. nih.gov The rate and pathway of photodegradation can be highly dependent on the specific substituents on the thiazole ring. For example, in one study, 4-(4-Chlorophenyl)thiazol-2-amine underwent photodegradation, whereas sulfathiazole did not under the same conditions, indicating that specific structural features, such as the presence of aryl rings, may be necessary for this particular degradation process to occur. nih.gov
Hydrolytic Stability: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The thiazole ring is generally considered to be relatively stable due to its aromatic character. wikipedia.org However, the stability can be influenced by pH and the presence of certain functional groups. While the thiazole ring itself is robust, compounds containing thiazole moieties can undergo hydrolysis at other points in their structure. For example, HgCl₂-promoted hydrolysis is a known method for the transformation of thiazoles in laboratory settings, suggesting that under specific catalytic conditions, the ring system can be cleaved. globalresearchonline.net The carboxylic acid group in this compound is a polar functional group that will influence its interaction with water, though it is not expected to make the thiazole ring itself more susceptible to hydrolysis under typical environmental pH conditions.
Biodegradation by microorganisms is a primary pathway for the removal of organic pollutants from the environment. The biodegradability of thiazole derivatives can vary widely. Some azole compounds, particularly fungicides, are designed to be persistent to be effective. acs.orgnih.gov
Enzymatic degradation has been demonstrated for thiazole compounds. The model thiazole pollutant Thioflavin T was shown to be degraded by a chloroperoxidase (CPO) enzyme system. nih.gov This enzymatic approach, which relies on a heme-iron oxyradical, resulted in a different set of degradation intermediates compared to the UV/H₂O₂ advanced oxidation process. nih.gov This highlights that different biological systems may utilize distinct mechanisms to break down thiazole-containing molecules.
Studies on azole fungicides in activated sludge from wastewater treatment plants have shown that some, like climbazole, can be biodegraded after adsorbing to the sludge, while others, like fluconazole, are more resistant. researchgate.net The biodegradation of thiazole-containing compounds often involves initial transformations of the side chains before the more stable thiazole ring is cleaved.
Investigation of Transformation Products
The degradation of parent compounds can lead to the formation of various transformation products (TPs), which may be more or less toxic and persistent than the original molecule. Identifying these TPs is crucial for a complete environmental risk assessment.
In the photodegradation study of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, the primary transformation product was identified as 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide, indicating a complete rearrangement of the thiazole ring. nih.gov
The degradation of Thioflavin T via UV/H₂O₂ generated four main intermediates with mass-to-charge ratios (m/z) of 297, 288, 269, and 255. nih.gov In contrast, the enzymatic degradation with chloroperoxidase produced different TPs, including a chlorinated form of the parent compound. nih.gov
Research on the azole fungicide fluconazole has shown that it degrades through indirect photochemistry to form persistent transformation products, notably 1,2,4-triazole and 1,2,4-triazole-1-acetic acid. nih.gov These TPs were found to be far more resistant to further degradation than fluconazole itself. acs.orgnih.gov This is a significant finding, as it demonstrates that degradation processes can lead to the formation of "very persistent" substances. acs.orgnih.gov
| Parent Compound | Degradation Process | Identified Transformation Products (TPs) | Reference |
|---|---|---|---|
| {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid | Photodegradation (Visible Light) | 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide | nih.gov |
| Thioflavin T | UV/H₂O₂ | Intermediates with m/z 297, 288, 269, 255 | nih.gov |
| Thioflavin T | Enzymatic (Chloroperoxidase) | Chlorinated Thioflavin T and other intermediates | nih.gov |
| Fluconazole | Indirect Photodegradation | 1,2,4-triazole, 1,2,4-triazole-1-acetic acid | nih.gov |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis involving the condensation of thioamides with α-halocarbonyls, are well-established, future research should focus on developing more efficient and environmentally benign routes to 2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid. nih.govresearchgate.net Modern synthetic chemistry offers several avenues for improvement.
Key areas for exploration include:
Catalytic Methods: Investigating copper-catalyzed oxidative processes that can construct the thiazole ring from simple starting materials like aldehydes and amines could offer a more sustainable alternative to traditional methods. nih.gov
Flow Chemistry: Industrial-scale production could be optimized by transitioning from batch processing to continuous flow reactors. This approach often leads to higher yields, improved purity, and safer reaction conditions.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for heterocyclic synthesis, offering a more energy-efficient pathway.
Green Solvents: Research into replacing traditional organic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) with greener alternatives (e.g., ionic liquids, supercritical fluids, or water-based systems) would significantly enhance the sustainability of the synthesis.
| Synthetic Method | Typical Reactants | Potential Advantages for Future Synthesis | Reference |
|---|---|---|---|
| Hantzsch Synthesis | α-haloketones and Thioamides/Thiourea | Well-established, versatile for various substitutions. | nih.govresearchgate.net |
| Cu-Catalyzed Oxidative Cyclization | Aldehydes, Amines, Sulfur | Utilizes green oxidants (e.g., molecular oxygen), atom-economical. | nih.gov |
| Reaction from Oximes and Anhydrides | Oximes, Anhydrides, KSCN | Avoids the use of α-halocarbonyls. | nih.gov |
| Continuous Flow Synthesis | Various (adaptable from batch methods) | Improved scalability, safety, and product consistency. | - |
Exploration of Advanced Computational Models for Structure-Function Prediction
Computational chemistry provides powerful tools for rapidly assessing the potential of molecules like this compound and guiding further experimental work. nih.govsciepub.com Future research should leverage these in silico methods to build predictive models for its biological activity and physicochemical properties.
Key computational approaches include:
Molecular Docking: This technique can predict the binding affinity and orientation of the compound within the active site of various biological targets, such as enzymes or receptors. sciepub.comijirt.orgrsc.org For instance, docking studies on other thiazole derivatives have been used to evaluate their potential as inhibitors of targets like cyclooxygenase (COX) and Bcl-2. sciepub.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational changes and stability of the compound when bound to a biological target, helping to understand the dynamics of the interaction. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, QSAR models can be developed to correlate specific structural features with biological activity, enabling the rational design of more potent compounds.
In Silico ADME-Tox Prediction: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, helping to identify potential liabilities early in the research process. rsc.orgresearchgate.net
| Technique | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions | Binding affinity, orientation, key interacting residues | sciepub.comijirt.orgrsc.org |
| Molecular Dynamics (MD) Simulation | Analyzing the stability of ligand-protein complexes | Conformational changes, interaction stability over time | rsc.orgresearchgate.net |
| ADME-Tox Prediction | Evaluating drug-like properties | Bioavailability, metabolic stability, potential toxicity | researchgate.net |
| PASS/pkCSM Platforms | Predicting biological activity spectra and physicochemical features | Potential bioactivity, pharmacokinetic properties | rsc.org |
Expansion of Mechanistic Biological Research to Uncover New Targets and Pathways
The thiazole scaffold is known to interact with a diverse range of biological targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.comresearchgate.net A critical future direction is to perform comprehensive biological screening of this compound to identify its specific cellular targets and mechanisms of action.
Research should focus on:
Broad-Spectrum Phenotypic Screening: Initial screening against a wide array of cancer cell lines, bacterial strains, and fungal species can identify primary areas of biological activity. mdpi.comnih.gov
Target Identification: Once a biological effect is confirmed, techniques such as affinity chromatography, proteomics, and genetic screening can be used to identify the specific protein(s) or pathway(s) the compound interacts with. For example, other thiazole derivatives have been found to target enzymes like SIRT2 and vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.commdpi.com
Mechanism of Action Studies: Following target identification, detailed biochemical and cell-based assays are necessary to elucidate how the compound modulates the target's function. For example, flow cytometry can be used to determine if a compound induces apoptosis in cancer cells. researchgate.net This research would clarify whether the compound acts as an inhibitor, agonist, or antagonist, and how it affects downstream cellular signaling.
Integration into Advanced Chemical Biology Toolboxes for Systems-Level Investigations
Beyond potential therapeutic applications, this compound and its derivatives could be developed into valuable tools for chemical biology. Chemical probes are essential for dissecting complex biological systems, and the thiazole moiety offers a versatile scaffold for this purpose.
Future efforts could include:
Development of Fluorogenic Probes: Certain thiazole-containing dyes, like thiazole orange, become fluorescent upon binding to nucleic acids. researchgate.net It may be possible to modify the structure of this compound to create probes that selectively bind to and visualize specific proteins or cellular structures.
Affinity-Based Probes: By attaching a reactive group or a photoreactive moiety, the compound could be converted into a probe for covalently labeling its biological target. This is a powerful method for target validation and for mapping binding sites.
Fragment-Based Screening: The core structure represents a "fragment" that can be used in fragment-based drug discovery campaigns. nih.gov Screening this and similar small thiazole-containing molecules against a wide range of protein targets can identify novel starting points for drug development programs. nih.gov
Strategic Design of Analogs for Specific Research Probes
Systematic modification of the this compound structure is a crucial step toward developing highly specific and potent research probes or therapeutic leads. The strategic design of analogs allows for the exploration of the structure-activity relationship (SAR) and the optimization of desired properties.
Key design strategies include:
Modification of the Thiazole Ring: Introducing various substituents (e.g., halogens, phenyl groups, amines) onto the thiazole ring can modulate electronic properties and create new interactions with biological targets, potentially enhancing binding affinity and selectivity. mdpi.comnih.gov
Alteration of the Propanoic Acid Moiety: The carboxylic acid group can be converted to esters, amides, or other functional groups to alter the compound's lipophilicity, cell permeability, and potential for hydrogen bonding. mdpi.com This is also a key site for attaching linker groups for conjugation to fluorophores or affinity tags.
Varying the gem-Dimethyl Group: Replacing the methyl groups with other alkyl chains could probe steric limitations within a target's binding pocket and influence the compound's metabolic stability.
By systematically creating and testing a library of such analogs, researchers can fine-tune the molecule's properties to create specialized tools for studying specific biological questions or to optimize it as a lead compound for drug development.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Methyl-2-(1,2-thiazol-3-yl)propanoic acid derivatives?
The synthesis typically involves refluxing thioureido acids with chloroacetone or brominated ketones in dry acetone for 4 hours, followed by sodium acetate-mediated cyclization. For example, derivatives such as 2-methyl-3-((4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid were synthesized with 44–60% yields using this method. Recrystallization from polar solvents (e.g., ethanol or acetone) enhances purity . Critical parameters include stoichiometric control of reagents (6 mmol ketone per 5 mmol thioureido acid) and post-reaction neutralization to isolate precipitates .
Q. How should researchers characterize the purity and structure of thiazole-functionalized propanoic acids?
Use a combination of elemental analysis (to verify C, H, N, S content), <sup>1</sup>H/<sup>13</sup>C NMR (to confirm substitution patterns and stereochemistry), and IR spectroscopy (to identify functional groups like carboxylic acids at ~1715 cm⁻¹). For instance, 2-methyl-3-((4-phenylthiazol-2-yl)(p-tolyl)amino)propanoic acid showed distinct NMR signals at δ 12.29 ppm (carboxylic OH) and δ 7.86 ppm (aromatic protons), validated against calculated spectral data . Chromatographic methods (HPLC/TLC) are recommended for assessing purity .
Q. What are the preliminary biological screening strategies for thiazole-propanoic acid derivatives?
Begin with in silico molecular docking to predict interactions with biological targets (e.g., enzymes or receptors). Derivatives of 2-((4-phenyl-1,2,4-triazole-3-yl)thio)ethanoic acid exhibited promising binding affinities in docking studies against bacterial enzymes, suggesting antimycobacterial potential . Follow this with in vitro assays, such as microbial growth inhibition or enzyme activity tests, using standardized protocols (e.g., microdilution for MIC determination) .
Advanced Research Questions
Q. How can researchers resolve spectral data contradictions in structurally similar thiazole derivatives?
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects . For example, δ 12.72 ppm (carboxylic OH in CDCl₃) vs. δ 12.29 ppm (in DMSO-d₆) for 2-methyl-3-((4-methylthiazol-2-yl)(p-tolyl)amino)propanoic acid highlights solvent-dependent proton exchange rates . Use variable-temperature NMR or computational chemistry tools (e.g., DFT calculations) to model tautomeric equilibria or rotational barriers. Cross-validate findings with X-ray crystallography where feasible .
Q. What strategies optimize reaction yields in multi-step syntheses of thiazole-propanoic acid hybrids?
Key factors include:
- Stepwise intermediate purification : Isolate and characterize intermediates (e.g., thioureido acids) before cyclization to minimize side reactions .
- Catalyst screening : Sodium borohydride (NaBH₃CN) improved reductive amination yields (85–90%) in synthesizing α-amino acid-thiazole conjugates .
- Solvent selection : Dry acetone minimizes hydrolysis during thiazole ring formation, while DMF enhances solubility in coupling reactions .
Q. How do substituents on the thiazole ring influence the physicochemical properties of propanoic acid derivatives?
Electron-withdrawing groups (e.g., -Cl, -F) increase acidity of the carboxylic moiety, affecting solubility and bioavailability. For example, fluorinated derivatives showed lower pKa values (~2.8) compared to methyl-substituted analogs (~3.1) in potentiometric titrations . Lipophilicity (logP) can be tuned using hydrophobic substituents (e.g., phenyl groups), as demonstrated in QSAR studies for antimicrobial activity .
Methodological Recommendations
- Contradiction Analysis : Compare experimental data (e.g., melting points, NMR shifts) across multiple batches and solvents to identify systematic errors .
- Advanced Modeling : Use molecular dynamics simulations to predict conformational stability in biological environments, complementing docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
